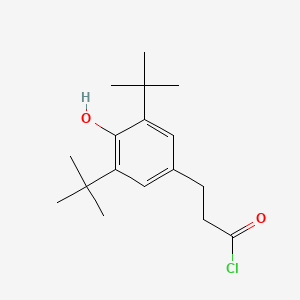

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride

概要

説明

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride is a chemical compound known for its antioxidant properties. It is derived from 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid and is used in various industrial applications, particularly in the stabilization of polymers and other materials.

作用機序

Target of Action

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride is a synthetic phenolic antioxidant . It is primarily used as a polymer stabilizer . The compound’s primary targets are polymers, particularly polyethylenes and polypropylene .

Mode of Action

The compound acts as a hindered phenolic antioxidant . It interacts with its targets (polymers) by preventing oxidation, a process that can lead to the breakdown of the polymer structure . This interaction helps maintain the integrity and prolong the lifespan of the polymers .

Biochemical Pathways

The compound affects the oxidation pathway in polymers . By acting as an antioxidant, it interrupts the oxidation process, preventing the formation of free radicals and other oxidative species that can damage the polymer .

Result of Action

The primary result of the compound’s action is the stabilization of polymers . By preventing oxidation, the compound helps maintain the structural integrity of the polymers, thereby extending their useful lifespan .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound is less volatile than simpler phenolic antioxidants, making it more suitable for stabilizing plastics, which are often exposed to high temperatures during extrusion and molding . Furthermore, the compound remains stable under various conditions, suggesting that it can effectively function in a variety of environments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride typically involves the chlorination of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Oxalyl Chloride (COCl)2: Another chlorinating agent.

Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Water: For hydrolysis reactions.

Major Products

Amides and Esters: Formed from substitution reactions with amines and alcohols.

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid: Formed from hydrolysis.

Alcohols: Formed from reduction reactions.

科学的研究の応用

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its antioxidant properties and potential biological activities.

Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

Industry: Used as a stabilizer in polymers and other materials to prevent degradation.

類似化合物との比較

Similar Compounds

- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid

- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

- Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate

Uniqueness

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride is unique due to its reactive chloride group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its antioxidant properties also make it valuable in preventing oxidative degradation in various applications.

生物活性

Overview

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride is a synthetic compound derived from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid. It is primarily recognized for its antioxidant properties , making it a valuable additive in various industrial applications, particularly in the stabilization of polymers and other materials. Its biological activity has garnered attention in scientific research due to its potential therapeutic effects and its role as a biomarker for human exposure.

- Chemical Formula : C15H23ClO2

- CAS Number : 3062-64-4

- Molecular Weight : 272.80 g/mol

The biological activity of this compound can be attributed to its role as a hindered phenolic antioxidant . This compound acts by scavenging free radicals and inhibiting oxidative processes, which are crucial in preventing cellular damage associated with various diseases.

Biochemical Pathways

- Oxidation Pathway : The compound interferes with lipid peroxidation and oxidative stress pathways, stabilizing cellular membranes.

- Metabolism : Studies indicate that the compound undergoes metabolic transformations in biological systems, leading to the formation of metabolites such as fenozan acid, which can serve as a urinary biomarker for exposure .

Antioxidant Properties

This compound is known for its significant antioxidant activity:

- Inhibition of Oxidative Stress : It effectively reduces oxidative stress markers in various biological models.

- Potential Therapeutic Effects : Research indicates potential applications in preventing diseases linked to oxidative stress, including cardiovascular diseases and certain cancers.

Case Studies

- Rat Metabolism Study : A study demonstrated that fenozan acid was identified as a urinary metabolite in rats administered with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants. This finding highlights the compound's metabolic fate and potential implications for human exposure assessment .

- Safety Assessment : The European Food Safety Authority (EFSA) conducted evaluations on related compounds, establishing acceptable daily intake levels based on chronic exposure studies .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid | Structure | Antioxidant | Food contact materials |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Structure | Antioxidant | Stabilizer in polymers |

| Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate | Structure | Antioxidant | Industrial applications |

Future Directions

Research into the biological activity of this compound is ongoing. Future studies may focus on:

- Long-term Toxicology : Understanding the long-term effects of exposure to this compound and its metabolites.

- Therapeutic Potential : Investigating its efficacy in clinical settings for diseases related to oxidative stress.

- Environmental Impact : Assessing the environmental persistence and degradation pathways of this compound and related antioxidants.

特性

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO2/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUKNOGFRSOORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。